

Check Availability & Pricing

# Introduction to Ketohexokinase (KHK) and Fructose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06835919 |           |
| Cat. No.:            | B610014     | Get Quote |

Excessive consumption of fructose has been linked to the rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] The primary enzyme responsible for the initial step in fructose metabolism is ketohexokinase (KHK), also known as fructokinase.[2][3] KHK catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F-1-P).[2] This process is unique because, unlike glycolysis, it bypasses the key regulatory checkpoint controlled by phosphofructokinase.[3]

The KHK gene produces two splice isoforms: KHK-A and KHK-C.[4] KHK-C, the predominant isoform in the liver, intestine, and kidney, exhibits a much higher affinity for fructose than KHK-A and is considered the primary driver of fructose metabolism.[4][5] The rapid, unregulated phosphorylation of fructose by KHK-C can lead to intracellular ATP depletion, subsequent generation of uric acid, and provides substrates for de novo lipogenesis (DNL), contributing to the pathophysiology of metabolic diseases.[3] Consequently, the inhibition of KHK-C presents a promising therapeutic strategy for treating these conditions.[6][7]

### PF-06835919: A Potent and Selective KHK Inhibitor

**PF-06835919** is a first-in-class, potent small-molecule inhibitor of ketohexokinase developed for the treatment of metabolic disorders.[1][8] It demonstrates high selectivity for the KHK-C isoform over the KHK-A isoform, effectively blocking the initial, rate-limiting step in fructose metabolism.[9][10] Preclinical and clinical studies have shown that by inhibiting KHK, **PF-**



**06835919** effectively reduces fructose metabolism, leading to decreased liver fat accumulation and improvements in metabolic parameters.[8][11]

### **Core Mechanism of Action**

The primary mechanism of action of **PF-06835919** is the direct, reversible inhibition of the KHK-C enzyme. By binding to the active site of KHK-C, **PF-06835919** prevents the phosphorylation of fructose to F-1-P. This action leads to several downstream physiological effects:

- Reduction of F-1-P Accumulation: Inhibition of KHK directly lowers intracellular concentrations of F-1-P in hepatocytes.[10]
- Preservation of ATP Levels: By blocking the rapid consumption of ATP for fructose phosphorylation, the inhibitor mitigates cellular ATP depletion.[3]
- Decreased De Novo Lipogenesis: The reduction in F-1-P limits the substrate available for the synthesis of triglycerides, thereby reducing fat accumulation in the liver.[12]
- Increased Urinary Fructose Excretion: With the primary metabolic pathway blocked, unmetabolized fructose is increasingly excreted in the urine.[8][10]





Click to download full resolution via product page

Caption: Fructose metabolism pathway and the inhibitory action of PF-06835919 on KHK-C.

### **Quantitative Data**

# **Table 1: In Vitro Potency and Selectivity**



| Parameter                          | Target/System                | Value          | Reference |
|------------------------------------|------------------------------|----------------|-----------|
| IC50                               | Human KHK-C                  | 8.4 nM - 10 nM | [9][10]   |
| IC50                               | Human KHK-A                  | 66 nM - 170 nM | [9][10]   |
| Selectivity                        | KHK-A / KHK-C                | ~8-17 fold     | [9][10]   |
| IC <sub>50</sub> (F-1-P Reduction) | Primary Human<br>Hepatocytes | 0.232 μΜ       | [10]      |
| IC50 (F-1-P Reduction)             | Primary Rat<br>Hepatocytes   | 2.801 μΜ       | [10]      |

**Table 2: Preclinical Pharmacokinetics** 

| Species | Clearance<br>(mL/min/kg) | Volume of Distribution (L/kg) | Reference |
|---------|--------------------------|-------------------------------|-----------|
| Rat     | 0.4                      | 0.17                          | [1][13]   |
| Dog     | 1.3                      | 0.38                          | [1][13]   |
| Monkey  | 0.4                      | 0.22                          | [1][13]   |

Table 3: Clinical Efficacy (Phase 2 Studies in NAFLD)

| Dose                 | Endpoint                                       | Result                                 | p-value | Reference |
|----------------------|------------------------------------------------|----------------------------------------|---------|-----------|
| 300 mg once<br>daily | % Reduction in<br>Whole Liver Fat<br>(6 weeks) | 26.5% (vs.<br>7.78% for<br>placebo)    | <0.0395 | [11]      |
| 150 mg once<br>daily | % Change in<br>Whole Liver Fat<br>(16 weeks)   | -17.05% (vs.<br>-5.26% for<br>placebo) | N/A     | [14]      |
| 300 mg once<br>daily | % Change in<br>Whole Liver Fat<br>(16 weeks)   | -19.13% (vs.<br>-5.26% for<br>placebo) | 0.0288  | [14]      |



## **Experimental Protocols**

# **Protocol 1: Recombinant Human KHK-C Inhibition Assay**

This assay quantifies the inhibitory potency of **PF-06835919** against the KHK-C enzyme.

- Enzyme and Substrates: Recombinant human KHK-C is used. The reaction mixture includes fructose as the primary substrate and ATP as the phosphate donor.
- Assay Principle: The assay measures the amount of ADP produced, which is stoichiometric
  to the amount of F-1-P generated. ADP is detected using a coupled enzyme system (e.g.,
  pyruvate kinase and lactate dehydrogenase) where the oxidation of NADH to NAD+ is
  monitored by the decrease in absorbance at 340 nm.
- Methodology:
  - A reaction buffer is prepared containing HEPES, KCl, MgCl<sub>2</sub>, phosphoenolpyruvate,
     NADH, pyruvate kinase, and lactate dehydrogenase.
  - Serial dilutions of **PF-06835919** are pre-incubated with the KHK-C enzyme in the reaction buffer.
  - The reaction is initiated by adding a mixture of ATP and fructose.
  - The plate is immediately placed in a spectrophotometer and the change in absorbance at 340 nm is measured over time.
  - The rate of reaction is calculated for each inhibitor concentration.
  - IC<sub>50</sub> values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.





Click to download full resolution via product page

Caption: A typical workflow for an in vitro KHK-C enzyme inhibition assay.

# Protocol 2: Fructose-1-Phosphate (F-1-P) Reduction Assay in Primary Hepatocytes

This cell-based assay confirms the activity of the inhibitor in a relevant biological system.

- Cell System: Cryopreserved primary human or rat hepatocytes are thawed, plated, and allowed to form a monolayer.
- Assay Principle: The assay measures the ability of PF-06835919 to block the formation of intracellular F-1-P in hepatocytes following a fructose challenge.
- Methodology:
  - Hepatocytes are seeded in collagen-coated plates and cultured overnight.
  - Cells are washed and pre-incubated with various concentrations of PF-06835919 in media for 1-2 hours.
  - A fructose challenge is initiated by adding a defined concentration of fructose to the media.
  - After a set incubation period (e.g., 60 minutes), the reaction is quenched by adding icecold perchloric acid or methanol to lyse the cells and precipitate proteins.
  - The cell lysates are neutralized and centrifuged to remove debris.



- The supernatant, containing F-1-P, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- IC₅₀ values are calculated by plotting the reduction in F-1-P levels against the inhibitor concentration.

### **Pharmacokinetics and Metabolism**

The disposition of **PF-06835919** is influenced by both metabolic enzymes and membrane transporters.

- Absorption and Distribution: The molecule is orally available.[15] Its distribution into the liver, the primary site of action, is facilitated by active uptake transporters, including Organic Anion Transporter 2 (OAT2) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[1][13] Studies in human hepatocytes suggest that OAT2-mediated transport is the dominant pathway, accounting for approximately 60% of the total uptake.[1][13]
- Metabolism: PF-06835919 undergoes both oxidative metabolism and glucuronidation.[1] The primary cytochrome P450 enzymes involved are CYP3A, CYP2C8, and CYP2C9, while UGT2B7 is responsible for the acyl glucuronidation.[1][13] Despite being a substrate for these enzymes, the molecule exhibits low intrinsic clearance.[1] In clinical studies, PF-06835919 was not found to be a significant inducer of CYP3A in vivo.[15]





Click to download full resolution via product page

Caption: Hepatic uptake and metabolism pathways for PF-06835919.



### Conclusion

**PF-06835919** is a potent and selective inhibitor of KHK-C, the key enzyme driving hepatic fructose metabolism. Its mechanism of action is centered on blocking the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption, such as ATP depletion and increased de novo lipogenesis. Quantitative in vitro and in vivo data confirm its potency and efficacy in reducing liver fat. The well-characterized pharmacokinetic profile, involving active hepatic uptake, supports its targeted action in the liver. These findings establish **PF-06835919** as a targeted therapeutic agent for metabolic disorders like NAFLD and NASH, driven by fructose overconsumption. Although Pfizer has discontinued its development for NASH, the compound remains a critical tool for understanding the role of KHK in metabolic disease.[16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketohexokinase Proteopedia, life in 3D [proteopedia.org]
- 3. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PF-06835919 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. JCI Insight Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]







- 10. caymanchem.com [caymanchem.com]
- 11. BioCentury Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of the ketohexokinase inhibitor PF-06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Introduction to Ketohexokinase (KHK) and Fructose Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610014#pf-06835919-mechanism-of-action-on-khk-c]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com